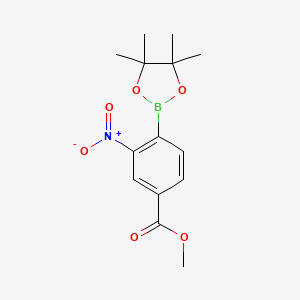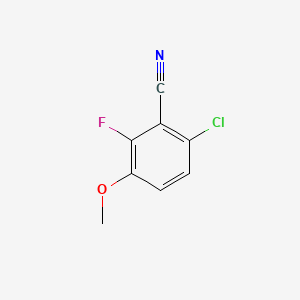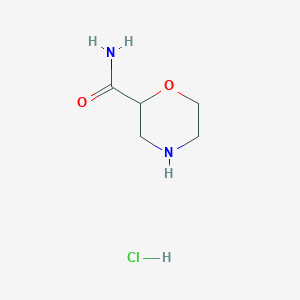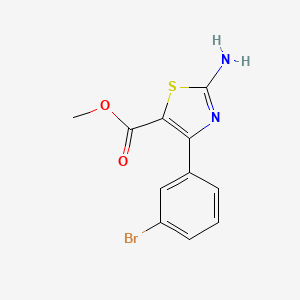
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate and its derivatives have been investigated for their antimicrobial properties. Studies have synthesized various compounds from this molecule, demonstrating significant antibacterial and antifungal activity. Specifically, derivatives such as pyrazolo[3,4-d]pyrimidine and substituted 1,2,3-triazoles have shown promising results against different microbial strains (Holla et al., 2006) (Holla et al., 2005).
Potential in Hepatitis B Virus Inhibition
The molecule and its analogs have been explored for their potential in inhibiting Hepatitis B Virus (HBV) replication. Methylation studies and molecular docking simulations have suggested that these compounds can serve as potent inhibitors of HBV replication. This is particularly notable in the context of designing and synthesizing combinatorial libraries for antiviral drug development (Kovalenko et al., 2020).
Antibacterial Activity with Amino Acid Functionalization
There has been a focus on synthesizing novel compounds by reacting Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate with amino acids, yielding functionalized quinolines. These compounds have demonstrated promising antibacterial activity against various bacterial strains, indicating the molecule's potential as a scaffold for developing new antibacterial agents (Lingaiah et al., 2012).
Anticancer Assessment
The compound and its derivatives have also been assessed for their anticancer activity. Certain derivatives exhibited moderate cytotoxic activity against various cancer cell lines, including mammary gland, hepatocellular, and colorectal carcinoma cells. This suggests a potential application in cancer therapy, especially in enhancing cytotoxic activity through structural modifications (Regal et al., 2020).
Eigenschaften
IUPAC Name |
methyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)6-3-2-4-7(10(6)16-8)12(13,14)15/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFLSLNXTHQDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674525 | |
| Record name | Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate | |
CAS RN |
1065074-52-3 | |
| Record name | Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B1421187.png)





![4'-Methyl-[1,4']bipiperidinyl dihydrochloride](/img/structure/B1421198.png)




